1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of compounds known for their complex synthesis processes and potential for diverse applications in scientific research. This compound, like its relatives, has been synthesized through various methods, with studies highlighting their structural and spectroscopic characterization. For instance, Lahmidi et al. (2019) demonstrated the synthesis and crystal structure analysis of a related pyrimidine derivative, emphasizing the utility of X-ray diffraction and spectroscopic techniques for characterizing these compounds. Their work also explored the antibacterial activity of the synthesized compound, suggesting potential applications in microbial resistance studies (Lahmidi et al., 2019).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Hossain and Bhuiyan (2009) synthesized new thieno and furopyrimidine derivatives, evaluating their antimicrobial activities against various strains. Their findings highlight the potential of these compounds as antimicrobial agents (Hossain & Bhuiyan, 2009). Similarly, Prasanna Kumara et al. (2013) synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, showcasing variable antimicrobial activity, indicating the scope for developing novel antimicrobial agents from this class of compounds (Prasanna Kumara et al., 2013).
Chemical Properties and Synthesis Techniques
Research on the chemical properties and synthesis techniques of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives reveals a breadth of methodologies. For example, Davoodnia et al. (2008) reported on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, demonstrating heterocyclization techniques (Davoodnia et al., 2008). This research, along with studies like that of Erkin and Krutikov (2007) on anomalous cyclization processes, provides valuable insights into the synthesis and potential modifications of these compounds for varied applications (Erkin & Krutikov, 2007).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been found to bind to the pcaf (p300/cbp-associated factor), which is a potential therapeutic target for the treatment of cancer .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given its potential to induce apoptosis in cancer cells . The apoptosis pathway is a series of biochemical events that lead to programmed cell death, which is a crucial mechanism in maintaining the balance of cell growth and death in an organism.
Pharmacokinetics
Similar compounds have been found to have good calculated detonation performance, suggesting they may have good bioavailability .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells, leading to their death . This can potentially slow down or halt the progression of cancer.
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGBBXFZLPNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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